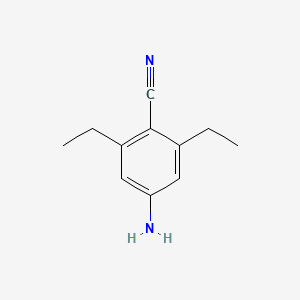

4-Amino-2,6-diethylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2,6-diethylbenzonitrile is an organic compound with the chemical formula C11H14N2. It appears as a colorless to yellowish crystal that is solid at room temperature and pressure. This compound is primarily used in organic synthesis, particularly in the formation of hydrazides, which are intermediates in the production of biologically active compounds such as pharmaceuticals .

Vorbereitungsmethoden

The preparation of 4-Amino-2,6-diethylbenzonitrile can be achieved through a hydrazide formation reaction. Initially, 2,6-diethylphenone is reacted with hydrazine to form the hydrazide. Subsequently, the hydrazide is reacted with sodium cyanide to yield this compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.

Analyse Chemischer Reaktionen

4-Amino-2,6-diethylbenzonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding nitrile oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group in this compound can participate in substitution reactions, often with halogenating agents or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions vary depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,6-diethylbenzonitrile has several applications in scientific research:

Biology: This compound is utilized in the study of enzyme inhibitors and other biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

Industry: This compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-Amino-2,6-diethylbenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .

Vergleich Mit ähnlichen Verbindungen

4-Amino-2,6-diethylbenzonitrile can be compared with other similar compounds such as:

4-Amino-2,6-dimethylbenzonitrile: This compound has similar chemical properties but differs in the alkyl substituents on the benzene ring.

4-Amino-2,6-diisopropylbenzonitrile: This compound has bulkier alkyl groups, which can affect its reactivity and solubility.

4-Amino-2,6-diethylbenzamide: This compound has an amide group instead of a nitrile group, leading to different chemical behavior and applications.

This compound is unique due to its specific alkyl substituents, which influence its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in various fields of research and industry.

Biologische Aktivität

4-Amino-2,6-diethylbenzonitrile (C11H14N2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C11H14N2

- Molecular Weight : 174.24 g/mol

- Structure : The compound features an amino group and two ethyl substituents on a benzene ring, contributing to its unique chemical reactivity and biological interactions.

This compound is believed to exert its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. It has been shown to interact with tubulin, disrupting microtubule dynamics, which is crucial for cell division and function.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties by inhibiting bacterial growth through interference with essential metabolic pathways .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A summary of its activity against selected cancer types is presented below:

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various bacterial strains:

Case Studies

- In Vitro Studies : A study demonstrated that this compound inhibited tubulin polymerization in a concentration-dependent manner, leading to apoptosis in treated cancer cells. This suggests its potential as a chemotherapeutic agent targeting microtubules.

- Animal Models : In vivo experiments using mouse models indicated that administration of the compound resulted in a significant reduction in tumor size without notable toxicity at therapeutic doses . This highlights its potential for further development as an anticancer drug.

Research Findings

Recent research has explored the structure-activity relationship (SAR) of related compounds, indicating that modifications to the ethyl groups can enhance or diminish biological activity. For example, replacing ethyl groups with larger alkyl chains resulted in decreased potency against cancer cells .

Eigenschaften

IUPAC Name |

4-amino-2,6-diethylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-8-5-10(13)6-9(4-2)11(8)7-12/h5-6H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBZCJQSHLJQPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C#N)CC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648646 |

Source

|

| Record name | 4-Amino-2,6-diethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-27-7 |

Source

|

| Record name | 4-Amino-2,6-diethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.